Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine
Overview
Description
Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine is an organic compound that features a cyclopropyl group attached to a 2,3-dihydro-1-benzofuran ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine typically involves multiple steps. One common method starts with the alkylation of 2,3-dihydro-1-benzofuran using cyclopropyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as halides, alcohols, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in fully saturated compounds.
Scientific Research Applications
Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-5-ylmethanamine: Lacks the cyclopropyl group, which may result in different chemical and biological properties.
Cyclopropylamine: Contains the cyclopropyl group but lacks the benzofuran ring, leading to different reactivity and applications.
Benzofuran derivatives: Various derivatives with different substituents on the benzofuran ring, each with unique properties and applications.
Uniqueness
Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine is unique due to the combination of the cyclopropyl group and the benzofuran ring, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-12(8-1-2-8)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8,12H,1-2,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDISDUGRVIKHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC3=C(C=C2)OCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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